![molecular formula C8H9NOS B3003333 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione CAS No. 478047-92-6](/img/structure/B3003333.png)

5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

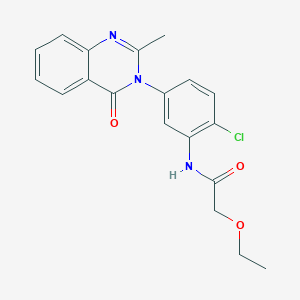

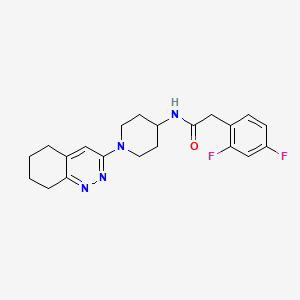

5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione is a useful research compound. Its molecular formula is C8H9NOS and its molecular weight is 167.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Studies

New Synthesis Methods : New synthesis routes for related compounds, such as 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine, have been developed, providing novel methods to access these compounds from various starting materials like 2-(2-thienyl)ethylamine or its derivatives (Frehel et al., 1985).

Molecular Structure Analysis : Studies on the structure of related compounds, like the 2,7,7-trimethyl variant, revealed details about the molecular geometry, including planar five-membered furan rings and seven-membered azepine rings adopting a twisted-sofa conformation. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Soriano-garcia, 1993).

Biological Activity and Potential Applications

Glycine Antagonist Activity : Compounds structurally related to 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione have been explored as glycine antagonists. This research is significant for understanding their potential neurological effects and applications (Brehm et al., 1986).

Anticonvulsive and Psychotropic Properties : Some derivatives of this compound have shown promising anticonvulsant activity, surpassing that of commercial drugs like ethosuximide. This suggests potential applications in treating seizures and related neurological conditions (Sirakanyan et al., 2016).

Chemical Properties and Reactions

Chemical Reactivity and Derivatives : The synthesis and reaction studies of similar compounds, like 5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepin-4-ones, offer insights into the chemical reactivity and potential for creating diverse derivatives, which could have various applications in chemical and pharmaceutical research (Koh et al., 2001).

Conformational Analysis : Research on structurally similar compounds, such as 5-ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione, provides detailed conformational analysis. Understanding the molecular conformation is essential for predicting the reactivity and potential interactions of these compounds (Irurre et al., 1994).

作用機序

Target of Action

Related compounds have been found to exhibit activity against a variety of targets, including protein tyrosine phosphatase 1b (ptp1b), 3-hydroxy-3-methylglutaryl-coenzyme a reductase (hmg-coareductase), checkpoint kinase 2 (chk2), pan-pim kinase, apurine/apyrimidine endonuclease 1 (ape1), 11-β-hydroxysteroid dehydrogenase type 1, tyrosine kinase, protein kinase associated with the 7th cycle of cell division (kinases cdc7), and mitogen-activated protein kinases (mek) .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to related compounds, leading to changes in the activity of these targets .

Biochemical Pathways

Given the range of targets it may interact with, it’s likely that it influences multiple pathways, potentially leading to downstream effects such as changes in cell signaling, metabolism, and gene expression .

Result of Action

Related compounds have been found to exhibit antibacterial and antiproliferative activity, and to act as effective inhibitors of various enzymes .

将来の方向性

Given its ability to inhibit melanogenesis, 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione may have potential applications in the development of new cosmetics for skin whitening . It was found to inhibit melanogenesis in B16F10 cells 30 times more efficiently than kojic acid, a copper chelator that is approved as a component of cosmetic formulations .

生化学分析

Biochemical Properties

The compound 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione has been found to interact with tyrosinase, a key enzyme in the melanin biosynthesis pathway . The nature of this interaction is inhibitory, with the compound acting as a copper chelator .

Cellular Effects

In B16F10 mouse melanoma cells, this compound has been shown to inhibit melanogenesis . This compound does not appear to be toxic to cells and is stable in water .

Molecular Mechanism

The molecular mechanism of action of this compound involves the chelation of copper ions, which are essential for the enzymatic activity, correct folding, and maturation of tyrosinase . This results in the inhibition of tyrosinase and subsequently melanogenesis .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It has been noted that the compound is stable in water .

特性

IUPAC Name |

5,6,7,8-tetrahydrofuro[3,2-c]azepine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c11-8-6-3-5-10-7(6)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGMSZXFEDMAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(=S)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)

![1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B3003264.png)

![2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3003265.png)

![7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B3003267.png)

![2-Chloro-1-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B3003270.png)